C19H22F2N2O4S
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Overview
Description
. This compound is characterized by its complex structure, which includes a difluorobenzene sulfonamide group and a methoxy-methylphenyl ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves several steps. The preparation typically starts with the reaction of 3,4-difluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a chiral amine, such as (1S)-1-(2-methoxy-5-methylphenyl)ethylamine, under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly on the difluorobenzene ring.
Scientific Research Applications
3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[(3,4-difluorobenzene)sulfonamido]-N-[(1S)-1-(2-methoxy-5-methylphenyl)ethyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(difluoromethane)sulfonylphenyl derivatives: These compounds share the difluorobenzene sulfonamide group but differ in their additional substituents.
Methoxy-methylphenyl ethyl derivatives: These compounds have similar structural features but lack the sulfonamide group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H22F2N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-8-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H22F2N2O4S/c1-27-18-15(21)14(20)7-12-16(18)23(11-3-4-11)8-13(17(12)25)19(26)22-10(9-24)5-6-28-2/h7-8,10-11,24H,3-6,9H2,1-2H3,(H,22,26)/t10-/m0/s1 |
InChI Key |
VDIGCWGALOBFOG-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)N[C@@H](CCSC)CO |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NC(CCSC)CO |
Origin of Product |
United States |
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